2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a chloro and methyl group attached to the pyrazole ring, making it a unique and valuable entity in various scientific fields .
Safety and Hazards
When handling “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid”, it is advised to avoid prolonged or frequent contact with the compound and avoid inhaling its dust or solution . In case of contact with skin or eyes, it should be immediately rinsed with plenty of water and medical help should be sought . It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .
Mechanism of Action
Target of Action
The primary targets of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid are currently unknown. The compound is a derivative of pyrazole, a heterocyclic compound known for its broad range of chemical and biological properties . .
Mode of Action
As a pyrazole derivative, it may share some of the biological activities common to this class of compounds, such as anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then further reacted with formic acid to produce the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and dyes
Comparison with Similar Compounds
- 4-Chloro-3-ethyl-1-methylpyrazole
- 4-Chloro-3-methylpyrazole
- 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester
Comparison: Compared to these similar compounds, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNFPPNAZPLJKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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